molecular formula C9H11NOS B14062685 1-(2-Amino-3-mercaptophenyl)propan-1-one

1-(2-Amino-3-mercaptophenyl)propan-1-one

Katalognummer: B14062685
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: INUCAKFDHRUAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound features an amino group, a mercapto group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-mercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to produce high-quality this compound .

Analyse Chemischer Reaktionen

1-(2-Amino-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired products are formed efficiently .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-3-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Amino-3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group, leading to different chemical reactivity and applications.

    1-(2-Amino-3-methylphenyl)propan-1-one: Contains a methyl group, which affects its steric and electronic properties, resulting in distinct chemical behavior.

    1-(2-Amino-3-chlorophenyl)propan-1-one:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C9H11NOS

Molekulargewicht

181.26 g/mol

IUPAC-Name

1-(2-amino-3-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H11NOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3

InChI-Schlüssel

INUCAKFDHRUAAZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C(=CC=C1)S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.